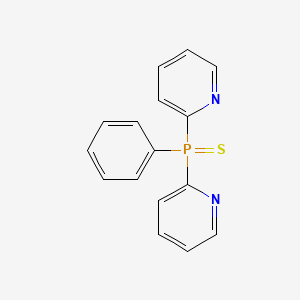
2,2'-(Phenylphosphorothioyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylphosphorothioyl)dipyridine is a chemical compound that belongs to the family of bipyridine derivatives It is characterized by the presence of a phenylphosphorothioyl group attached to the dipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphorothioyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a phenylphosphorothioyl reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Phenylphosphorothioyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Phenylphosphorothioyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylphosphorothioyl)dipyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-(Phenylphosphorothioyl)dipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The phenylphosphorothioyl group can also undergo redox reactions, contributing to the compound’s activity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Another bipyridine derivative with different coordination behavior due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
This group enhances the compound’s ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in catalysis and materials science .
Eigenschaften
CAS-Nummer |
165612-56-6 |
|---|---|
Molekularformel |
C16H13N2PS |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
phenyl-dipyridin-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H13N2PS/c20-19(14-8-2-1-3-9-14,15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
InChI-Schlüssel |
SZSBAXVQGWVGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)

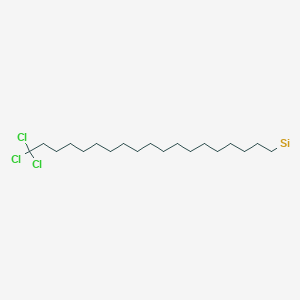
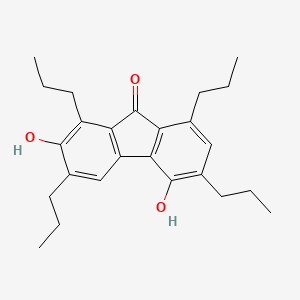
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
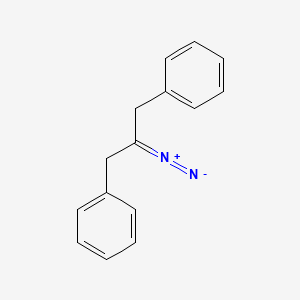

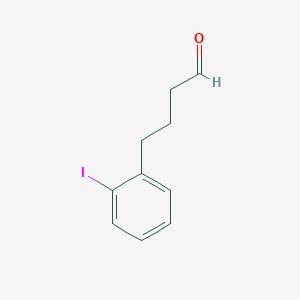

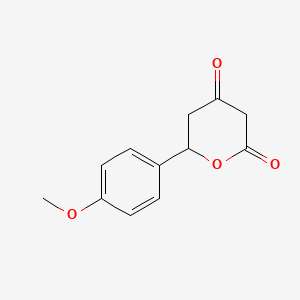
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
